Product packaging for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine(Cat. No.:CAS No. 1556457-89-6)

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1447615
CAS No.: 1556457-89-6
M. Wt: 213.03 g/mol
InChI Key: TUJHMVADVRQFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Pyrrolo[2,3-d]pyrimidine Development

Pyrrolo[2,3-d]pyrimidines, a class of nitrogen-containing fused heterocycles, emerged as critical scaffolds in medicinal chemistry following the isolation of natural 7-deazapurines like toyocamycin in 1956. Early synthetic routes relied on cyclization strategies, such as the Dakin–West reaction and Dimroth rearrangement, to construct the pyrrolopyrimidine core. The development of microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions in the 2000s enabled efficient functionalization at the C5 and C7 positions. For example, Suzuki-Miyaura coupling allowed the introduction of aryl groups to 5-bromo derivatives, expanding structural diversity. These advances laid the groundwork for targeted modifications, including the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1556457-89-6), which became a key intermediate for kinase inhibitor development.

Significance in Heterocyclic Chemistry

The molecular architecture of this compound (C₆H₅BrN₄, MW 213.04) exemplifies three features central to heterocyclic chemistry:

  • Fused Ring Reactivity : The planar pyrrolo[2,3-d]pyrimidine system enables π-π stacking interactions with biological targets while the electron-deficient pyrimidine ring facilitates electrophilic substitutions.
  • Strategic Substituent Placement :
    • Bromine at C5 directs cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig).
    • Exocyclic amine at C2 participates in hydrogen bonding and serves as a handle for derivatization.
  • Tautomerism : The 7H tautomer dominates in solution, influencing molecular recognition profiles.

Recent studies demonstrate its utility in green chemistry, such as β-cyclodextrin-catalyzed syntheses in aqueous media.

Position of this compound in Medicinal Chemistry

This compound occupies a pivotal role in drug discovery due to its dual functionality as a synthetic intermediate and bioactive core. Key applications include:

Target Role Example Derivative Reference
CSF1R Kinase Autoimmune disorder therapeutics Subnanomolar inhibitors
EGFR Anti-glioma agents Pyrazole-pyrrolopyrimidines
BTK Rheumatoid arthritis treatment Reversible inhibitors

Structural analyses reveal that the C5 bromine enhances hydrophobic interactions in kinase ATP pockets, while the C2 amine enables hydrogen bonding with conserved residues. Modifications at these positions improve selectivity; for instance, replacing bromine with aryl groups reduced off-target effects in BTK inhibitors.

Overview of Current Research Landscape

Contemporary studies focus on three frontiers:

  • Synthetic Methodology :
    • Pd-catalyzed C6 arylation achieves regioselectivity >90% using TEMPO oxidants.
    • Microwave-assisted amination reduces reaction times from hours to minutes.
  • Biological Evaluation :
    • Derivatives show IC₅₀ values of 3.4–873.2 nM against EGFR, with lead compound 4i (IC₅₀ = 1.5 nM) surpassing erlotinib.
    • In CIA (collagen-induced arthritis) models, BTK inhibitors derived from this scaffold reduced joint inflammation by 60% at 60 mg/kg.
  • Computational Design : Molecular docking predicts binding modes where the pyrrolopyrimidine core occupies hydrophobic regions, while substituents engage catalytic lysine residues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Methods

Bromination and Amination of Pyridine Derivatives

One effective route involves the use of 2-aminopyridine as a starting material. The process proceeds through:

This method is noted for its low cost, readily available raw materials, mild reaction conditions, and simple operation. The final product purity exceeds 99.3% by HPLC analysis, indicating high efficiency and selectivity of the synthetic sequence.

Multi-step Synthesis via Pyrimidine Intermediates

Another approach involves the synthesis of pyrimidine intermediates that are subsequently transformed into the target compound:

  • Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
  • Addition of formamidine to obtain 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
  • Conversion of this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
  • Final halogenation step to introduce the chloro or bromo substituent at the 4-position, which can be adapted to yield the 5-bromo derivative.

This method offers high yields (up to 85%) and excellent purity (>99.5% by HPLC) without requiring extensive purification steps. It is also environmentally advantageous due to reduced waste and by-products.

Glycosylation and Nucleobase Anion Methods

Synthesis of 7-substituted pyrrolo[2,3-d]pyrimidines, including 5-bromo derivatives, can also be approached via nucleobase anion methods and glycosylation strategies. These methods focus on the selective functionalization of the pyrimidine moiety while preserving the aromaticity of the pyrrole ring. Although more complex, these protocols are valuable for preparing nucleoside analogs and derivatives.

Detailed Reaction Conditions and Notes

Step Reaction Type Reagents/Conditions Notes
1 Bromination 2-Aminopyridine, bromine source Selective bromination at 5-position
2 Iodination Iodine reagents, acidic medium Formation of 5-bromo-3-iodo intermediate
3 Sonogashira Coupling Pd catalyst, CuI, alkynyl reagent, base (e.g., triethylamine), toluene, 50-60°C Coupling introduces alkyne substituent
4 Intramolecular Cyclization Reflux conditions, base Ring closure to form pyrrolo[2,3-d]pyrimidine core
5 Halogenation (if needed) POCl3 or other halogenating agents Introduces halogen substituent at desired position
  • The Sonogashira coupling step typically requires careful control of temperature (50-60°C) and reaction time (3-5 hours) to maximize yield and purity.
  • Purification is often achieved by crystallization and filtration, avoiding extensive chromatographic steps.
  • Physical aids such as ultrasound or vortex mixing can improve solubility and reaction efficiency during formulation.

Stock Solution Preparation and Formulation Data

For experimental and in vivo applications, this compound is prepared as stock solutions in DMSO and further diluted with solvents such as PEG300, Tween 80, corn oil, or water. The following table summarizes typical stock solution volumes for different concentrations and amounts of compound:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Stock Solution 4.694 mL 23.47 mL 46.94 mL
5 mM Stock Solution 0.939 mL 4.694 mL 9.388 mL
10 mM Stock Solution 0.469 mL 2.347 mL 4.694 mL

Preparation notes:

  • Dissolve the compound in DMSO first to create a master stock solution.
  • Sequentially add co-solvents ensuring the solution remains clear before each addition.
  • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.

Research Findings and Yield Data

  • The bromination and subsequent coupling/cyclization sequence yields this compound with purities above 98-99% as confirmed by HPLC and NMR spectroscopy.
  • Yields for key steps such as Sonogashira coupling and cyclization typically range from 70% to over 85%, depending on reaction scale and conditions.
  • The multi-step synthetic routes provide scalable and reproducible methods suitable for pharmaceutical intermediate production.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Purity (%) Advantages
Bromination + Sonogashira + Cyclization 2-Aminopyridine Bromination, iodination, Sonogashira coupling, cyclization 70-85 >99.3 Low cost, simple operation, high purity
Pyrimidine Intermediate Route Ethyl 2-cyanoacetate derivatives Coupling, formamidine addition, cyclization, halogenation 80-85 >99.5 High yield, less waste, eco-friendly
Nucleobase Anion Glycosylation Purine analogs Glycosylation, substitution Moderate High Useful for nucleoside derivatives

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been identified as a promising scaffold for the design of novel drug candidates, particularly as reversible Bruton's tyrosine kinase (BTK) inhibitors for treating rheumatoid arthritis. The compound's structural features facilitate modifications that can enhance its biological activity and selectivity towards specific targets .

2. Anti-Cancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of halogenated derivatives were synthesized, demonstrating IC50 values ranging from 29 to 59 µM against four different cancer cell lines . Notably, one derivative was found to be a potent inhibitor of multiple kinases, including EGFR and CDK2, with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .

3. Inhibition of Focal Adhesion Kinase
The compound has been recognized for its ability to inhibit focal adhesion kinase (FAK), an enzyme implicated in cancer cell migration and invasion. This inhibition suggests potential applications in cancer therapies aimed at preventing metastasis .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis
The compound has been utilized in QSAR studies to optimize pharmacophore models for anti-rheumatoid activity. These studies employ computational methods to predict the biological activity of new derivatives based on their chemical structure . Such analyses are crucial for guiding the synthesis of more effective compounds.

Synthesis and Chemical Reactions

Synthesis Methods
Several synthetic routes have been developed for producing this compound. A common method involves brominating 7H-pyrrolo[2,3-d]pyrimidine using bromine in dimethylformamide (DMF) . This reaction highlights the compound's versatility in chemical synthesis.

Table: Summary of Synthesis Methods

MethodDescriptionYield (%)
BrominationTreatment of 7H-pyrrolo[2,3-d]pyrimidine with bromineHigh
Suzuki-Miyaura CouplingCoupling with boronic acids to introduce aryl substituentsModerate
AlkylationRegiospecific alkylation at N7 positionHigh

Case Studies

1. Antiplasmodial Activity
A study investigated the potential of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors against Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4). The results indicated that these compounds could effectively bind to the active site of the kinase, suggesting their viability as antimalarial agents .

2. Multi-Kinase Inhibition
Another study focused on synthesizing N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which exhibited dual inhibition of PDGFRβ and VEGFR-2 in vivo models. These compounds demonstrated significant tumor growth inhibition compared to standard treatments .

Mechanism of Action

The mechanism of action of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells . The compound has been shown to increase the levels of proapoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Halogen Amine Position Molecular Weight (g/mol) Key Applications
This compound Br 2 213.03 Kinase inhibitor intermediates
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine I 4 278.01 Antiviral agents

Amine Position: 2- vs. 4-Amine Derivatives

  • 2-Amine Derivatives : The 2-amine group in the target compound participates in hydrogen bonding with kinase ATP-binding pockets, as seen in Mer/Flt3 dual inhibitors like UNC2025 derivatives .
  • 4-Amine Derivatives : Compounds like 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: N/A) are coupling reagents for aryl acetic acids, yielding antitumor agents. The 4-amine’s position reduces steric hindrance in nucleophilic substitutions .

Substituent Complexity: Alkyl, Aryl, and Sugar Moieties

  • Alkyl Substituents : 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () incorporates a methyl group at N7, enhancing metabolic stability.
  • Aryl Substituents : N4-(3-bromophenyl)-6-phenethyl derivatives (e.g., compound 8 in ) show improved target affinity due to π-π stacking with hydrophobic enzyme pockets.
  • Sugar Moieties: MT-tubercidin () features a 5′-methylthio-β-D-erythrofuranosyl group, mimicking nucleosides for incorporation into RNA/DNA .

Table 2: Substituent Impact on Bioactivity

Compound Substituent Biological Activity
5-Bromo-N-butyl-7-(trans-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Cyclohexyl-O-SiMe₂tBu Mer/Flt3 kinase inhibition
Lexibulin (CAS: N/A) Morpholino, methylsulfonyl Tubulin polymerization inhibition

Ring System Variations: Pyrrolo[2,3-d] vs. Pyrrolo[3,2-d]

  • Pyrrolo[2,3-d]pyrimidine : The target compound’s scaffold aligns with ATP-binding sites in kinases.
  • 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1311275-31-6) : The shifted ring system (3,2-d) alters substituent orientation, reducing affinity for common kinase targets .

Biological Activity

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo-pyrimidine scaffold, which is known for its ability to interact with various biological targets. The presence of the bromine atom at the 5-position enhances its pharmacological profile by influencing binding interactions with target proteins.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression. For example, it inhibits receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis and inflammation .
  • Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against HepG2 cells, with mechanisms involving upregulation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG240Induces apoptosis via caspase activation
MV4-117.8Arrests cells at G0/G1 phase; inhibits PAK4
A43110Targets EGFR; shows enhanced activity compared to standards

These findings suggest that this compound exhibits potent anti-cancer properties through multiple mechanisms.

Case Studies

  • HepG2 Cell Line : In a study assessing the effects on HepG2 cells, treatment with this compound led to a significant increase in apoptotic cells from 0.51% (control) to 15.63% after treatment . Flow cytometry confirmed these results, highlighting the compound's potential as an anti-cancer agent.
  • MV4-11 Cell Line : The compound demonstrated an IC50 value of 7.8 nM against MV4-11 cells, indicating strong inhibitory activity against PAK4—a kinase associated with tumor progression . This suggests its therapeutic potential in targeting specific signaling pathways in cancer.

In Silico Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target kinases. The compound exhibits strong hydrogen bonding and hydrophobic interactions within the active sites of these enzymes, which is critical for its inhibitory activity .

Q & A

Q. What synthetic routes are commonly employed for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine?

A multi-step synthesis involving condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection, is a foundational method. For example, bromination and chlorination steps using reagents like MeI and CS₂CO₃ under controlled conditions (15–23°C) yield halogenated intermediates . Microwave-assisted reactions can further optimize coupling steps for derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H/¹³C NMR and HRMS are essential for structural validation. For instance, ¹H NMR in DMSO-d₆ reveals proton environments (e.g., aromatic protons at δ 6.4–8.5 ppm), while HRMS confirms molecular mass (e.g., [M+H]⁺ at m/z 521.1431 for brominated analogs) . Melting points (e.g., 97.5–200°C) and TLC (Rf values) provide preliminary purity assessments .

Q. How does the bromo substituent influence chemical reactivity?

The bromine atom at the 5-position serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. This functionalization is critical for generating kinase inhibitors or antiangiogenic agents .

Advanced Research Questions

Q. How can researchers optimize chlorination steps to improve yield and purity?

Use CS₂CO₃ as a base in N-methyl-2-pyrrolidone (NMP) at 15–23°C, followed by dropwise addition of MeI. Quenching with ice-water and thorough washing minimizes byproducts. Yields >80% are achievable with precise stoichiometry .

Q. What strategies address discrepancies in NMR data during characterization?

Contradictions in chemical shifts may arise from tautomerism or impurities. Employ deuterated solvents (DMSO-d₆), decoupling experiments, or HSQC/HMBC for ambiguity resolution. Cross-validate with HRMS and elemental analysis .

Q. How are derivatives designed for selective kinase inhibition (e.g., EGFR, VEGFR2)?

Substituents at the 4- and 6-positions modulate selectivity. For example:

  • 4-(m-Bromoanilino) groups enhance EGFR affinity .
  • 6-Arylmethyl groups improve solubility and VEGFR2 binding . Computational docking and enzymatic assays (IC₅₀ values) validate selectivity .

Q. What challenges arise in scaling microwave-assisted synthesis?

Uniform heating and reactor design are critical. Use Biotage microwave reactors at 120°C with trimethylsilylacetylene as an acetylene source. Post-reaction purification via silica gel chromatography ensures scalability .

Q. How to synthesize water-soluble analogs for in vivo studies?

Introduce hydrophilic groups (e.g., sulfonamides or polyethylene glycol chains) at the 7-position via alkylation or amidation. For example, 7-benzyl derivatives are precursors for further functionalization .

Data Analysis and Contradictions

Q. How to interpret conflicting bioactivity data across structural analogs?

Variations in kinase inhibition (e.g., EGFR vs. CDK2) may stem from substituent electronic effects. Compare IC₅₀ values for analogs with differing substituents (e.g., ethyl vs. methyl groups) and use molecular dynamics simulations to rationalize binding differences .

Q. What analytical methods resolve purity issues in halogenated intermediates?

Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS to detect trace halogenated byproducts. Recrystallization from ethanol/water mixtures improves purity for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.